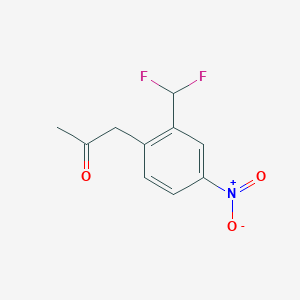
1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a difluoromethylated benzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the nitration of a difluoromethylated benzene derivative followed by the introduction of the propan-2-one moiety through a Grignard reaction. This method requires the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with a Grignard reagent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the use of halogens or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The presence of the nitro group allows the compound to participate in redox reactions, which can influence cellular processes. Additionally, the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
Phenylacetone: Similar in structure, but lacks the difluoromethyl and nitro groups.
1-Phenyl-2-propanone: Another related compound, differing in the substitution pattern on the aromatic ring.
Uniqueness
1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical and biological properties
属性
分子式 |
C10H9F2NO3 |
|---|---|
分子量 |
229.18 g/mol |
IUPAC 名称 |
1-[2-(difluoromethyl)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2NO3/c1-6(14)4-7-2-3-8(13(15)16)5-9(7)10(11)12/h2-3,5,10H,4H2,1H3 |
InChI 键 |
LXMOYZNTYQWLIA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















